(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7,12H,4-5,11H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGROJFUHCROKRQ-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)NCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241107-45-7 | |
| Record name | (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with structurally related indole and tryptamine derivatives (Table 1):
Table 1: Structural Comparison
Key Observations :
- Substituent Position : The ethanamine group at C5 (vs. C3 in tryptamines) may alter binding pocket interactions in biological targets.
- Chirality : The R-configuration could enhance enantioselective binding compared to racemic analogs.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Hypothetical Binding Interactions :
- HSP90 Inhibition : Tryptamine derivatives (e.g., Compound 1 ) bind to HSP90 via hydrogen bonds with GLU527 and TYR604. The target compound’s ethanamine group may similarly interact, but its dihydroindoline core could reduce π-π stacking with aromatic residues.
- Serotonergic Activity : 5-Methoxytryptamine HCl acts as a serotonin receptor agonist. The target compound’s lack of a 5-MeO group may diminish this activity but could enable selectivity for other targets.
Biological Activity
(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride is an indole derivative known for its potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its interactions with biological targets such as sigma receptors. The hydrochloride form enhances solubility and stability, making it suitable for research applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₅ClN₂
- Molecular Weight : 198.69 g/mol
- CAS Number : 2241107-45-7
The biological activity of this compound is primarily mediated through its interaction with sigma receptors (σRs), particularly σ1 receptors. These receptors are involved in various cellular processes, including:
- Modulating calcium signaling.
- Regulating mitochondrial function.
- Influencing apoptosis pathways.
The compound acts as a ligand for σRs, which can lead to alterations in cellular signaling pathways and potentially therapeutic effects in conditions such as neurodegenerative diseases and pain management .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting its potential use in pain management therapies. The mechanism involves modulation of pain pathways through σRs and possibly other targets.
Neuroprotective Properties
Studies have explored the neuroprotective effects of this compound against oxidative stress and neuroinflammation. It may protect neuronal cells from apoptosis induced by harmful stimuli, making it a candidate for treating neurodegenerative disorders .
Study 1: Sigma Receptor Interaction
A study examined the binding affinity of various indole derivatives to σRs. This compound showed significant affinity for σ1 receptors, indicating its potential role in modulating receptor activity and influencing downstream signaling pathways .
Study 2: Pain Management
In a controlled trial involving rodent models, administration of this compound resulted in a notable decrease in pain behavior compared to control groups. The findings suggest that the compound could be developed into a therapeutic agent for chronic pain conditions .
Research Applications
The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry. Its applications include:
- Drug Development : Investigated for its potential as an analgesic and neuroprotective agent.
- Biochemical Research : Used in studies exploring sigma receptor functions and their implications in various diseases.
Data Summary Table
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| Molecular Weight | 198.69 g/mol |
| CAS Number | 2241107-45-7 |
| Biological Activity | Antinociceptive, Neuroprotective |
| Target Receptors | Sigma Receptors (σRs) |
Q & A
Basic: What synthetic methodologies are optimal for preparing enantiomerically pure (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine hydrochloride?
Answer:
Enantioselective synthesis often employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, analogous compounds like (R)-1-(3-ethoxyphenyl)ethanamine hydrochloride are synthesized via condensation of o-aminothiophenols with carboxylic acid derivatives, followed by resolution using chiral chromatography or enzymatic methods . Key steps include:
- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., amino acids) to preserve stereochemistry.
- Catalytic Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates.
- Quality Control : Verify enantiomeric purity via polarimetry, chiral HPLC, or NMR with chiral shift reagents .
Basic: How can researchers confirm the identity and purity of this compound when suppliers lack analytical data?
Answer:
Independent characterization is critical. Recommended methods include:
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) or literature analogs (e.g., indole derivatives in ).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) .
- HPLC-PDA : Assess purity (>95%) via reverse-phase chromatography with UV detection.
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values .
Advanced: How do structural modifications to the indole ring impact the compound’s pharmacological activity?
Answer:
Modifications (e.g., fluorination at position 6 of the indole ring) can alter receptor binding kinetics. For example:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Increase metabolic stability but may reduce affinity for amine transporters.
- Substituent Position : 5-Substituted indoles (as in the target compound) often show enhanced serotonin receptor modulation compared to 4- or 6-substituted analogs .
- Experimental Validation : Use radioligand binding assays (e.g., 5-HT₁A/₂A) and functional cAMP assays to quantify activity shifts .
Advanced: What strategies resolve contradictions in batch-to-batch biological activity data?
Answer:
Variability may arise from impurities or stereochemical inconsistencies. Mitigation strategies:
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., diastereomers, oxidation products) .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across batches; significant deviations (>2-fold) suggest quality issues.
- Orthogonal Assays : Validate results using independent methods (e.g., electrophysiology for ion channel targets) .
Basic: What safety protocols are recommended for handling this compound in vitro?
Answer:
Despite limited hazard data ( ), adopt general precautions:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and dissolution.
- Waste Disposal : Neutralize hydrochloride salts with dilute NaOH before disposal.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical advice if irritation persists .
Advanced: How can computational models predict the compound’s metabolic fate in preclinical studies?
Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism, logP, and blood-brain barrier permeability.
- Metabolite Identification : Compare with structurally similar compounds (e.g., rimantadine hydrochloride in ), which undergo hepatic oxidation and glucuronidation.
- Validation : Cross-check predictions with in vitro hepatocyte assays or microsomal stability studies .
Basic: What analytical techniques differentiate this compound from its (1S)-enantiomer?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare with literature values for (R)- vs. (S)-configured analogs .
- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints via IR spectroscopy .
Advanced: What mechanistic insights explain its selectivity for monoamine transporters vs. GPCRs?
Answer:
- Docking Studies : Molecular dynamics simulations reveal interactions with serotonin transporter (SERT) residues (e.g., Tyr95, Asp98) but weaker binding to GPCRs like 5-HT₂A.
- Pharmacophore Mapping : The ethylamine side chain and indole aromaticity align with SERT substrates but lack GPCR-specific motifs (e.g., β-arrestin recruitment domains) .
- Functional Assays : Measure uptake inhibition (⁵H-5-HT for SERT) vs. G-protein activation (BRET assays) .
Basic: What solvent systems are optimal for solubility and stability in biological assays?
Answer:
- Aqueous Buffers : Use PBS (pH 7.4) with ≤1% DMSO for in vitro studies.
- Long-Term Storage : Prepare stock solutions in anhydrous ethanol or DMSO at -20°C; avoid freeze-thaw cycles.
- Stability Monitoring : Track degradation via UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) .
Advanced: How do salt forms (e.g., hydrochloride vs. maleate) influence pharmacokinetic properties?
Answer:
- Solubility : Hydrochloride salts generally enhance aqueous solubility vs. free bases, critical for oral bioavailability.
- Dissociation Kinetics : In vivo, hydrochloride salts rapidly dissociate in gastric fluid, releasing the free amine.
- Comparative Studies : Use parallel artificial membrane permeability assays (PAMPA) to compare salt effects on absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
